N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine: is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the 3,4,5-trimethoxybenzyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Cyclopropanation: The 3,4,5-trimethoxybenzyl chloride is then reacted with cyclopropylamine in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can target the cyclopropane ring or the aromatic ring, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropane derivatives or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound’s interactions with various enzymes and receptors make it a candidate for studying biochemical pathways.
Industrial Applications: Its derivatives are explored for use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubule dynamics can result in cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxycinnamamide: Studied for its anticancer activity.
Trimethoprim: A well-known antibiotic.
Uniqueness
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for further research.
Properties
CAS No. |
14471-17-1 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-6-9(8-14-10-4-5-10)7-12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3 |
InChI Key |
GGASCKAPMCXICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CC2 |
Origin of Product |
United States |
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